

Addressing chemoresistance in thiosemicarbazide-based anticancer agents

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Compound of Interest

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Technical Support Center: Thiosemicarbazone Anticancer Agents

Introduction

Welcome to the technical support center for thiosemicarbazone (TSC) based anticancer agents. This guide is designed to provide researchers with in-depth troubleshooting strategies and foundational knowledge to address one of the most significant challenges in the field: acquired chemoresistance. As a class of potent metal-chelating compounds, TSCs exhibit multifaceted mechanisms of action, primarily centered on the inhibition of ribonucleotide reductase (RR) and the disruption of cellular iron and copper homeostasis.[1][2][3] However, cancer cells can develop sophisticated mechanisms to evade their cytotoxic effects.

This document moves beyond simple protocols to explain the causality behind experimental observations and troubleshooting choices. It is structured as a dynamic resource to help you diagnose, investigate, and potentially overcome resistance in your cell models.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common initial queries and establishes the fundamental principles of TSC action and resistance.

Q1: What is the primary anticancer mechanism of thiosemicarbazones like Triapine?

A1: The best-characterized mechanism for α -N-heterocyclic thiosemicarbazones, including the clinically investigated agent Triapine, is the inhibition of ribonucleotide reductase (RR).[1][4] This iron-dependent enzyme is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[3][5] By chelating the iron cofactor within the enzyme's active site, TSCs quench a critical tyrosyl free radical, halting the enzymatic reaction.[6] This leads to the depletion of dNTP pools, causing replication stress, cell cycle arrest, and ultimately, cell death.[1][7][8] It is crucial to understand that TSCs are not merely iron scavengers; they are "iron-interacting" drugs whose metal complexes can possess their own distinct biological activities, including the generation of reactive oxygen species (ROS).[1][9]

Q2: My cancer cell line, which was initially sensitive, now shows a significantly higher IC50 value for my TSC agent. What are the most likely causes?

A2: This is a classic presentation of acquired resistance. The two most prevalent mechanisms for TSCs are:

- **Increased Drug Efflux:** Overexpression of ATP-binding cassette (ABC) membrane transporters is a primary defense mechanism.[10][11] These pumps actively expel the TSC from the cell, preventing it from reaching its intracellular target. Key transporters include P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1).[12][13]
- **Enhanced Intracellular Drug Detoxification:** Elevated levels of intracellular thiols, particularly glutathione (GSH), can neutralize TSCs.[14] GSH can interact with TSC-metal complexes, leading to the formation of adducts that are then recognized and effluxed by transporters like ABCC1.[13][15][16]

Q3: Does the chemical structure of the thiosemicarbazone affect the type of resistance I might encounter?

A3: Absolutely. Small structural modifications, particularly at the terminal N4-position of the thiosemicarbazone moiety, can dramatically alter the resistance profile. For example, Triapine (a terminally unsubstituted TSC) is a known weak substrate for ABCB1.[13] In contrast, terminally di-substituted TSCs, such as COTI-2, often show resistance mediated by ABCC1,

which effluxes their copper-glutathione complexes, while being unaffected by ABCB1.[13][15][16] This highlights the critical interplay between the drug's structure, its metal complex chemistry, and the specific resistance machinery of the cancer cell.[17]

Part 2: Troubleshooting Experimental Observations

This section provides a problem-oriented guide to diagnosing chemoresistance in your experiments.

Scenario 1: A progressive increase in the IC50 value is observed over several passages.

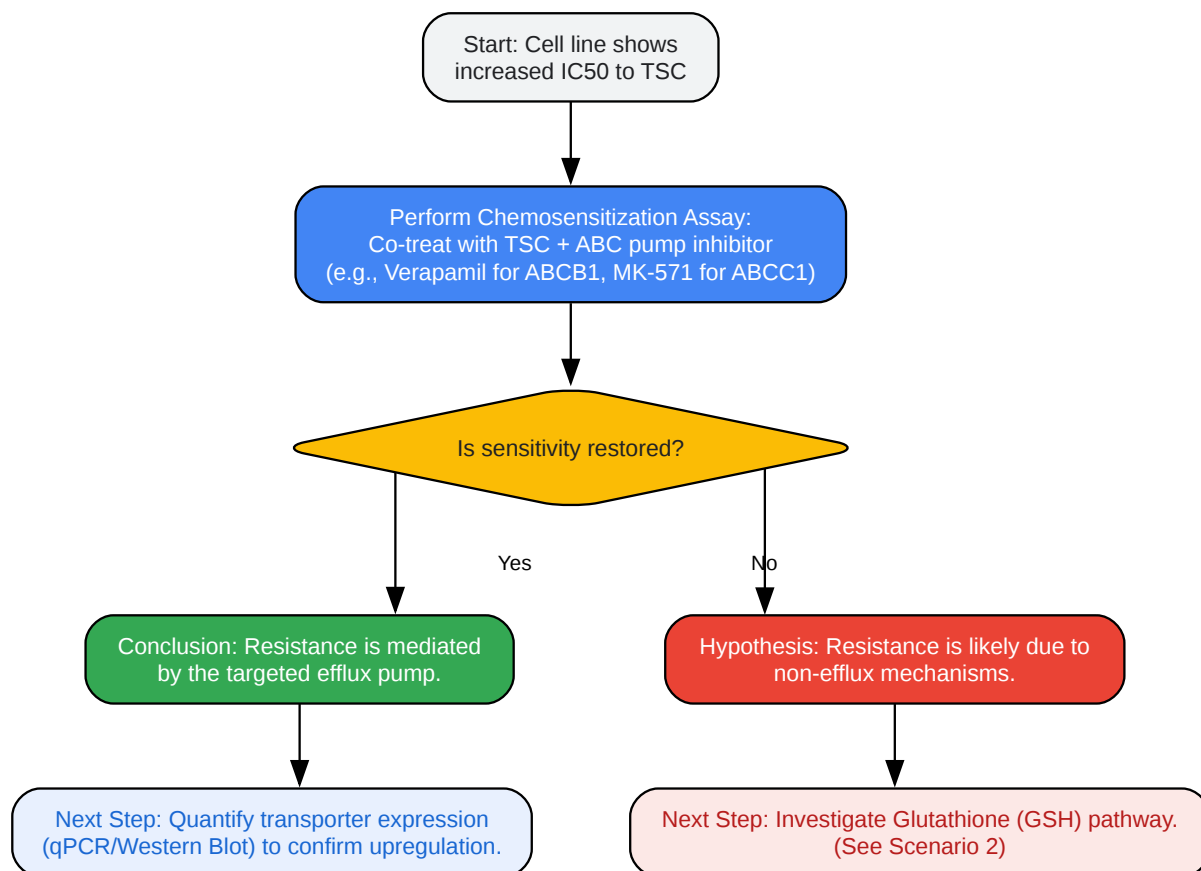
Your cell line is likely developing stable, acquired resistance. The first step is to determine if this is due to increased drug efflux, the most common mechanism.

Q: How can I quickly determine if drug efflux pumps are responsible for the observed resistance?

A: A chemosensitization assay using a known ABC transporter inhibitor is the most direct functional test. This involves co-treating your resistant cells with the TSC and an inhibitor and observing if the original sensitivity is restored.

- **Causality:** If an inhibitor restores sensitivity, it strongly implies that the target pump is actively removing the TSC from the cells. The absence of the inhibitor allows the pump to function, keeping the intracellular TSC concentration below a cytotoxic threshold.

The workflow below outlines the logical steps to diagnose the cause of resistance.



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Caption: Troubleshooting workflow for suspected TSC resistance.

Scenario 2: Chemosensitization assays with common ABC transporter inhibitors failed to restore sensitivity.

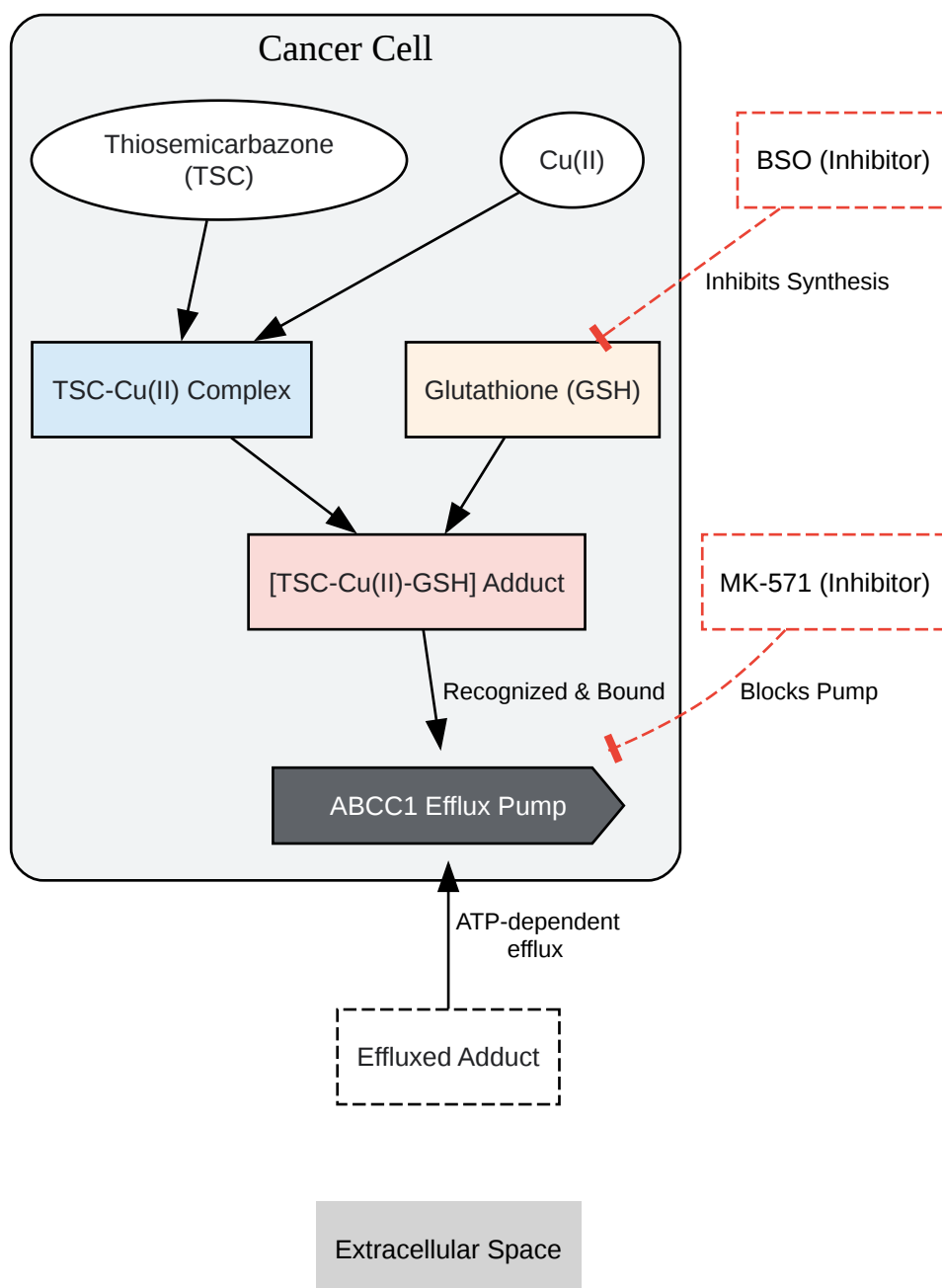
If blocking major efflux pumps doesn't work, the resistance mechanism is likely intracellular. The glutathione (GSH) detoxification pathway is the next logical target for investigation.

Q: How do I test the involvement of glutathione in my resistant cell line?

A: The strategy is conceptually similar to testing efflux pumps: inhibit the pathway and look for restored sensitivity. You can deplete cellular GSH using L-buthionine sulfoximine (BSO), an inhibitor of the enzyme glutamate-cysteine ligase, which is essential for GSH synthesis.[15]

- Causality: Pre-treatment with BSO reduces the cell's ability to synthesize new GSH.[14] If GSH is responsible for neutralizing the TSC (e.g., by forming an adduct that is then effluxed), its depletion will leave the TSC active within the cell for longer, restoring its cytotoxic effect. [13][15]

The pathway diagram below illustrates how TSCs can be inactivated and effluxed via the GSH system, a process that can be blocked by BSO and ABCC1 inhibitors.



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Caption: ABCC1-mediated efflux of a TSC-Copper-GSH adduct.

Scenario 3: My experimental results for cell viability are inconsistent and have high variability.

Before investigating complex biological resistance, it's critical to ensure your assay methodology is sound.^[18]

Q: What are common sources of error in TSC cell viability assays?

A: High variability often stems from technical issues rather than biological resistance.^[19]

Consider the following:

- **Cell Seeding Density:** Inconsistent cell numbers across wells will lead to variable results. Ensure cells are in a single-cell suspension and are plated evenly.
- **Edge Effects:** The outer wells of a 96-well plate are prone to evaporation, which concentrates both media components and the drug. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.^[20]
- **Compound Stability:** TSCs chelate metals. Trace metals in your culture medium can interact with your compound, altering its activity. Ensure your compound stock is properly dissolved and that dilutions are made fresh for each experiment.
- **Cell Health and Passage Number:** Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.

Common Problem	Potential Cause(s)	Recommended Solution(s)
High Well-to-Well Variability	Inconsistent cell seeding; Edge effects; Contamination.	Use a multichannel pipette for seeding; Do not use outer wells for data; Regularly test for mycoplasma. [18] [20]
IC50 Drifts Between Experiments	Compound degradation; Inconsistent cell passage number or health.	Prepare fresh drug dilutions for each experiment; Maintain a strict cell passage protocol.
No Dose-Response Curve (All cells die or all survive)	Incorrect drug concentration range; Error in serial dilutions.	Perform a wide-range pilot experiment (e.g., 1 nM to 100 μ M) to find the active range; Verify stock concentration.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for investigating TSC resistance.

Protocol 1: IC50 Determination by MTT Cell Viability Assay

Objective: To quantify the concentration of a TSC agent required to inhibit the metabolic activity of a cancer cell population by 50%.

Methodology:

- **Cell Seeding:** Harvest and count cells in their logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 μ L of medium) and incubate for 24 hours to allow for attachment.[\[21\]](#)
- **Compound Treatment:** Prepare a 2X serial dilution of the TSC in culture medium. Remove the old medium from the wells and add 100 μ L of the appropriate drug dilution. Include "vehicle-only" wells as a negative control.[\[20\]](#)
- **Incubation:** Incubate the plate for the desired treatment period (typically 48-72 hours).

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[\[21\]](#)
- **Formazan Solubilization:** Carefully aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for ABC Transporter Expression

Objective: To determine if resistant cells have increased protein levels of specific ABC transporters (e.g., ABCB1, ABCC1).

Methodology:

- **Lysate Preparation:** Grow sensitive (parental) and resistant cells to ~80% confluency. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking & Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the transporter of interest (e.g., anti-ABCB1, anti-ABCC1) overnight at 4°C.

- **Secondary Antibody & Detection:** Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
- **Imaging:** Visualize the protein bands using a chemiluminescence imaging system. Use an antibody for a housekeeping protein (e.g., GAPDH, β -actin) as a loading control to ensure equal protein loading between samples.
- **Analysis:** Compare the band intensity of the transporter in the resistant cell line to the parental line. A significant increase indicates upregulation.

Protocol 3: Assessing the Role of Glutathione (GSH) using BSO

Objective: To determine if depleting intracellular GSH can re-sensitize resistant cells to a TSC agent.

Methodology:

- **BSO Pre-treatment:** Seed both parental and resistant cells in 96-well plates as described in Protocol 1. After 24 hours, treat a subset of the wells with a non-toxic concentration of L-buthionine sulfoximine (BSO) for 18-24 hours to inhibit GSH synthesis.^[15] Include control wells without BSO.
- **TSC Treatment:** Without washing out the BSO, add the TSC agent in a serial dilution to both BSO-treated and untreated wells.
- **Viability Assay:** Incubate for 48-72 hours and perform an MTT assay as described in Protocol 1.
- **Analysis:** Calculate the IC₅₀ values for the TSC in four conditions:
 - Parental cells without BSO
 - Parental cells with BSO
 - Resistant cells without BSO

- Resistant cells with BSO
- Interpretation: A significant decrease in the IC50 value for the resistant cells in the presence of BSO indicates that the GSH pathway is involved in the resistance mechanism.

References

- Cory JG, Cory AH, Lorico A, Rappa G, Sartorelli AC. Altered efflux properties of mouse leukemia L1210 cells resistant to 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone. *Anticancer Res.* 1997;17(5A):3185-93. [Link]
- Hall MD, Telma KA, Chang KE, et al. Evidence for dual mode of action of a thiosemicarbazone, NSC73306: A potent substrate of the multidrug resistance-linked ABCG2 transporter. *J Pharmacol Exp Ther.* 2008;325(3):951-61. [Link]
- Heffeter P, Pape VFS, Enyedy ÉA, et al. Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. *Antioxid Redox Signal.* 2019;30(8):1062-1082. [Link]
- Klose M, Theiner S, Schübl D, et al. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux. *J Med Chem.* 2020;63(22):13719-13732. [Link]
- Heffeter P, Pape VFS, Enyedy ÉA, et al. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. *Antioxid Redox Signal.* 2019;30(8):1062-1082. [Link]
- Santoro A, Vilen B, Palacios Ò, et al. Dual Role of Glutathione as a Reducing Agent and Cu-Ligand Governs the ROS Production by Anticancer Cu-Thiosemicarbazone Complexes. *Inorg Chem.* 2023;62(8):3577-3587. [Link]
- Hall MD, Telma KA, Chang KE, et al. Evidence for dual mode of action of a thiosemicarbazone, NSC73306: a potent substrate of the multidrug resistance linked ABCG2 transporter. *J Pharmacol Exp Ther.* 2008;325(3):951-61. [Link]
- Farkas E, Enyedy EA, Cs S, et al. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes. *J Inorg Biochem.* 2014;139:10-9. [Link]
- Zhou B, Su L, Hu S, et al. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. *Cancer Res.* 2013;73(21):6484-93. [Link]
- World Health Organization. FAQs - Frequently asked questions on Antimicrobial Resistance. [Link]
- Klose M, Theiner S, Schübl D, et al. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper

Complex Glutathione Adducts and ABCC1-Mediated Efflux. *J Med Chem.* 2020;63(22):13719-13732. [Link]

- Patsnap Synapse. What is Triapine used for?
- Hafner M, Niepel M, Sorger PK. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. *Curr Protoc Chem Biol.* 2017;9(2):135-150. [Link]
- Serda M, Kalinowski DS, Rasko N, et al. The role of oxidative stress in activity of anticancer thiosemicarbazones. *Tumour Biol.* 2017;39(6):1010428317705728. [Link]
- Ioniță A, Bătrîna N, Căproiu MT, et al. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. *Int J Mol Sci.* 2024;25(9):5076. [Link]
- Finch RA, Liu M, Grill SP, et al. Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. *Biochem Pharmacol.* 2000;59(8):983-91. [Link]
- Farkas E, Enyedy EA, Cs S, et al. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes. *J Inorg Biochem.* 2014;139:10-9. [Link]
- U.S. Centers for Disease Control and Prevention. Frequently Asked Questions (FAQs) About Antimicrobial Use and Resistance.
- Government of Canada. Antimicrobial Resistance (AMR) Frequently Asked Questions.
- Heffeter P, Pape VFS, Enyedy ÉA, et al. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. *Semantic Scholar.* 2018. [Link]
- Hafner M, Niepel M, Sorger PK. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Nocentini A, Gratteri P. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. *Molecules.* 2021;26(11):3299. [Link]
- Gojo I, Rudek MA, Zhao M, et al. Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors. *Clin Cancer Res.* 2005;11(2 Pt 1):704-11. [Link]
- EBSCO. Drug resistance | Research Starters. [Link]
- Lupu M, Voican AM, Tache DE, et al.
- Kumar S, Kumar R, Kumar V, Singh P. Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action.
- Klose M, Theiner S, Schübl D, et al. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux. *J Med Chem.* 2020;63(22):13719-13732. [Link]
- Santoro A, Vilenò B, Palacios Ò, et al. Reactivity of Cu(II)-, Zn(II)- and Fe(II)-Thiosemicarbazone Complexes with Glutathione and Metallothionein: from Stability over

Dissociation to Transmetallation.

- Klose M, Theiner S, Schübl D, et al. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux. *Semantic Scholar*. 2020. [Link]
- ResearchGate. 162 questions with answers in DRUG RESISTANCE | Science topic. [Link]
- Santoro A, Vilenò B, Palacios O, et al. Reactivity of Cu(ii)-, Zn(ii)- and Fe(ii)-thiosemicarbazone complexes with glutathione and metallothionein: from stability to dissociation to transmetallation. *Metallomics*. 2019;11(6):1033-1045. [Link]
- Sartorelli AC, Agrawal KC, Tsiftoglou AS, Moore EC. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. *MD Anderson Cancer Center*. [Link]
- Theiner S, Schübl D, Klose M, et al. Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. *Cancers (Basel)*. 2022;14(18):4455. [Link]
- Crow A, Greene NP, Lin H, et al. Antibiotic Resistance Mediated by the MacB ABC Transporter Family: A Structural and Functional Perspective. *Front Microbiol*. 2017;8:1439. [Link]
- Choi YH, Yu AM. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. *Cancer Cell Int*. 2014;14(1):2. [Link]
- Fletcher JI, Williams RT, Henderson MJ, Norris MD, Haber M. ABC transporters as mediators of drug resistance and contributors to cancer cell biology.
- Karimi F, Omid-Malayeri S, Shaygan M, et al. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. *Res Pharm Sci*. 2024;19(3):328-340. [Link]
- South PK, Ho E. Taming Glutathione Potentiates Metallodrug Action. *ACS Chem Biol*. 2022;17(10):2713-2720. [Link]
- Theiner S, Schübl D, Klose M, et al. Functionalizing Thiosemicarbazones for Covalent Conjugation. *Molecules*. 2022;27(22):7816. [Link]
- Coogan TP, Bare RM, Waalkes MP. Glutathione and metallothioneins as cellular defense against cadmium toxicity in cultured Chinese hamster cells. *Toxicol Appl Pharmacol*. 1992;112(2):225-30. [Link]
- Al-Otaibi JS, Al-Hussain SA, Al-Zahrani E, et al. Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity. *Molecules*. 2023;28(18):6668. [Link]
- Sharma A, Kumar V, Kumar A, et al. Theoretical and experimental approaches to thiosemicarbazone: spectroscopy, molecular docking and ADMET studies.

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Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Triapine used for? [synapse.patsnap.com]
- 4. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered efflux properties of mouse leukemia L1210 cells resistant to 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taming Glutathione Potentiates Metallodrug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux | Semantic Scholar [semanticscholar.org]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
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